N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride
Description
N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride is a synthetic compound featuring a 1-methyl-4-oxoimidazolidine core conjugated with a piperidine-3-carboxamide moiety. The hydrochloride salt enhances its solubility, a common modification for pharmaceutical applications.
Properties
CAS No. |
1193389-50-2 |
|---|---|
Molecular Formula |
C10H17ClN4O2 |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
N-(1-methyl-4-oxoimidazolidin-2-ylidene)piperidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-14-6-8(15)12-10(14)13-9(16)7-3-2-4-11-5-7;/h7,11H,2-6H2,1H3,(H,12,13,15,16);1H |
InChI Key |
VPJGDRJBNBNTPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC1=NC(=O)C2CCCNC2.Cl |
Related CAS |
1181457-76-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis typically proceeds via three main stages:
Formation of the Imidazole Ring System:
The imidazole ring is constructed from glyoxal and ammonia or related precursors. Glyoxal reacts with ammonia under controlled conditions to form glyoxaline intermediates, which cyclize to yield the imidazole core with a 1-methyl-4-oxo substitution pattern.Synthesis of the Piperidine-3-carboxamide Moiety:
The piperidine ring is prepared either by reduction of pyridine derivatives or via cyclization of suitable precursors. The 3-carboxamide functionality is introduced by amidation of the corresponding piperidine-3-carboxylic acid or its activated derivative.Coupling of Imidazole and Piperidine Units:
The final step involves coupling the imidazole derivative with the piperidine-3-carboxamide. This is achieved using coupling agents such as carbodiimides (e.g., EDC, DCC) or other peptide coupling reagents under anhydrous conditions to form the desired amide bond. The hydrochloride salt is then formed by treatment with hydrochloric acid to improve solubility and stability.
Detailed Synthetic Procedure
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Imidazole ring formation | Glyoxal + Ammonia, reflux in aqueous or alcoholic solvent | Controlled pH and temperature to favor ring closure |
| 2 | Piperidine-3-carboxylic acid synthesis | Reduction of pyridine-3-carboxylic acid or cyclization of precursors | Use of reducing agents like catalytic hydrogenation or borohydrides |
| 3 | Amidation to form piperidine-3-carboxamide | Activation of carboxylic acid (e.g., acid chloride formation) followed by reaction with ammonia or amine | Anhydrous conditions to prevent hydrolysis |
| 4 | Coupling of imidazole derivative with piperidine-3-carboxamide | Use of coupling agents (EDC, DCC) in solvents like DMF or DCM, under inert atmosphere | Reaction monitored by TLC or HPLC for completion |
| 5 | Formation of hydrochloride salt | Treatment with HCl in ether or ethanol | Enhances solubility and crystallinity |
Industrial Scale Considerations
- Optimization: Industrial synthesis focuses on maximizing yield and purity, employing automated reactors and continuous flow chemistry to control reaction parameters precisely.
- Purification: Crystallization of the hydrochloride salt is preferred for ease of handling and stability.
- Quality Control: Characterization by IR, NMR, and mass spectrometry ensures structural integrity and absence of impurities.
Chemical Reaction Analysis Relevant to Preparation
Types of Chemical Reactions Involved
- Condensation Reactions: For imidazole ring formation from glyoxal and ammonia.
- Reduction Reactions: To convert pyridine derivatives to piperidine moieties.
- Amidation/Coupling Reactions: To link imidazole and piperidine units via amide bond formation.
- Salt Formation: Protonation with hydrochloric acid to form the hydrochloride salt.
Common Reagents and Conditions
| Reaction Type | Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Imidazole ring synthesis | Glyoxal, ammonia | Reflux, aqueous/alcoholic medium | Ring closure |
| Reduction | Sodium borohydride, catalytic hydrogenation | Mild temperature, inert atmosphere | Piperidine ring formation |
| Coupling | EDC, DCC, HOBt | Anhydrous solvents (DMF, DCM), room temperature to mild heating | Amide bond formation |
| Salt formation | HCl gas or aqueous HCl | Room temperature, solvent evaporation | Formation of hydrochloride salt |
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Confirms amide bond formation (amide I and II bands), imidazole ring vibrations, and hydrochloride salt presence.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for methyl group on imidazole, piperidine ring protons, and amide NH.
- ^13C NMR confirms carbonyl carbons of amide and imidazole keto groups.
- Mass Spectrometry (MS): Confirms molecular weight (260.72 g/mol for hydrochloride salt).
- Elemental Analysis: Validates composition consistent with C10H17ClN4O2.
Comparative Structural and Functional Analysis
| Feature | This compound | Related Imidazolinone Derivatives | Notes |
|---|---|---|---|
| Core structure | 1-methyl-4-oxoimidazolidine ring | Similar imidazoline cores | Provides biological activity scaffold |
| Side chain | Piperidine-3-carboxamide | Aromatic or heterocyclic substituents | Influences solubility and receptor binding |
| Salt form | Hydrochloride | Various salts (e.g., sulfate, phosphate) | Enhances solubility and stability |
| Molecular weight | 260.72 g/mol | Varies | Moderate molecular size for drug-like properties |
Summary of Research Findings on Preparation
- The compound is synthesized via well-established organic reactions: imidazole ring formation from glyoxal and ammonia, piperidine ring synthesis by reduction, and amide bond coupling using carbodiimide reagents.
- Hydrochloride salt formation is a critical final step for pharmaceutical relevance.
- Analytical methods confirm the successful synthesis and purity.
- Industrial production optimizes these steps with continuous flow and automated systems to ensure reproducibility and scalability.
- The compound’s unique structure makes it a promising candidate for medicinal chemistry research, particularly for antibacterial and other biological activities.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of imidazolinone derivatives, which exhibit diverse biological activities depending on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Inferred from structural components; †Calculated based on analogous compounds.
Key Observations:
Core Structure : The target compound shares the 1-methyl-4-oxoimidazolidine core with tizanidine and Phenamazoline, both of which are pharmacologically active. However, its piperidine-3-carboxamide side chain distinguishes it from analogs with aromatic (e.g., benzodioxole in 6d) or heterocyclic substituents (e.g., benzothiadiazole in tizanidine).
Functional Groups :
- The thioether and ester groups in compounds 6d, 6e, and 6f contribute to higher melting points (200–254°C) but limit bioavailability compared to the target compound’s carboxamide group.
- Imazamox and imazethapyr feature pyridinecarboxylic acid groups, critical for herbicidal activity, whereas the target’s carboxamide may favor receptor binding in mammalian systems.
Pharmacological Potential: Tizanidine’s muscle relaxant activity suggests that the target compound’s imidazolidine-piperidine scaffold could interact with adrenergic or GABAergic pathways.
Biological Activity
N-(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₇H₁₁N₃O₃
- Molecular Weight : 185.18 g/mol
- IUPAC Name : 2-[(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid
This compound exhibits its biological activity through various mechanisms:
- Anticancer Activity : Studies indicate that compounds with imidazole derivatives can inhibit the proliferation of different cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Antiviral Properties : The compound has shown potential as an antiviral agent. It appears to interfere with viral replication processes, which could be beneficial in treating viral infections .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting a potential role in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of imidazole derivatives, including N-(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine derivatives. Results indicated a significant reduction in cell viability in breast cancer cell lines treated with these compounds. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antiviral Efficacy
In another investigation focusing on antiviral properties, N-(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine derivatives were tested against various viruses. The results demonstrated that these compounds effectively reduced viral replication in vitro, suggesting their potential application in antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
